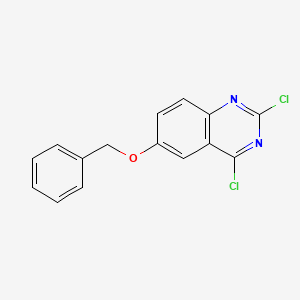

6-(Benzyloxy)-2,4-dichloroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10Cl2N2O |

|---|---|

Molecular Weight |

305.2 g/mol |

IUPAC Name |

2,4-dichloro-6-phenylmethoxyquinazoline |

InChI |

InChI=1S/C15H10Cl2N2O/c16-14-12-8-11(6-7-13(12)18-15(17)19-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

UNIDHUMJWBKEAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N=C3Cl)Cl |

Origin of Product |

United States |

The Significance of Quinazoline Derivatives in Medicinal Chemistry and Chemical Biology Research

Quinazoline (B50416) derivatives have garnered immense attention in the fields of medicinal chemistry and chemical biology due to their broad spectrum of pharmacological activities. ptfarm.plnih.govresearchgate.netrsc.org The rigid bicyclic structure of the quinazoline core provides a template for the development of potent and selective therapeutic agents. Researchers have successfully synthesized a vast library of quinazoline-based compounds with diverse biological activities, including but not limited to:

Anticancer Agents: A significant number of quinazoline derivatives have been developed as potent anticancer agents, primarily targeting tyrosine kinases involved in cancer cell proliferation and survival. nih.gov

Antimicrobial Agents: The quinazoline scaffold has been incorporated into molecules exhibiting activity against various bacterial and fungal strains. researchgate.net

Anti-inflammatory and Analgesic Agents: Certain quinazoline derivatives have shown promise as anti-inflammatory and pain-relieving compounds.

Antiviral and Antimalarial Agents: Research has demonstrated the potential of quinazoline-based compounds in combating viral infections and malaria.

The therapeutic success of several marketed drugs containing the quinazoline moiety underscores the significance of this scaffold in drug discovery and development.

Dichloroquinazoline Analogues As Pivotal Intermediates in Organic Synthesis

Synthetic Routes to the 2,4-Dichloroquinazoline (B46505) Core

The formation of the 2,4-dichloroquinazoline framework is a pivotal step in the synthesis of the target compound. This is typically achieved through two main approaches: the cyclization of appropriately substituted aromatic precursors or the direct chlorination of a pre-formed quinazolinedione ring system.

Cyclization Reactions from Substituted o-Aminobenzonitriles or o-Aminobenzoic Acids

One of the fundamental strategies for constructing the quinazoline ring involves the cyclization of ortho-substituted anilines. For the synthesis of precursors to this compound, this would begin with an o-aminobenzonitrile or o-aminobenzoic acid bearing a benzyloxy group at the para-position relative to the amino group.

For instance, 4-(benzyloxy)-2-aminobenzonitrile can undergo cyclization. A common method involves reaction with phosgene or a phosgene equivalent, which serves to introduce the C-2 carbon and the adjacent carbonyl group, leading to the formation of the quinazoline ring. Subsequent manipulation of the functional groups would then be necessary to yield the dichloro-derivative.

Similarly, 4-(benzyloxy)-2-aminobenzoic acid can be utilized as a starting material. In a typical route, this anthranilic acid derivative is first reacted with a source of the N1-C2 unit, such as cyanogen (B1215507) bromide or urea, to facilitate ring closure and form the corresponding quinazolinone precursor.

Chlorination of Quinazolin-2,4(1H,3H)-diones

A more direct and widely employed method for the synthesis of 2,4-dichloroquinazolines is the chlorination of the corresponding quinazolin-2,4(1H,3H)-dione. In the context of the target molecule, the precursor would be 6-(benzyloxy)quinazoline-2,4(1H,3H)-dione. This dione is readily accessible through the cyclization of 4-(benzyloxy)-2-aminobenzoic acid with urea.

The subsequent chlorination is a robust and high-yielding transformation. It is typically accomplished by heating the quinazolinedione in the presence of a strong chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine, is commonly used. The reaction proceeds by converting the amide-like carbonyl groups into the more reactive chloro-substituents. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed for this purpose.

| Chlorinating Agent | Typical Reaction Conditions | Role of Additive |

| Phosphorus oxychloride (POCl₃) | Reflux, often with a high-boiling point solvent | N,N-Dialkylaniline acts as a catalyst |

| Thionyl chloride (SOCl₂) | Reflux, often with DMF as a catalyst | DMF facilitates the formation of the Vilsmeier reagent |

This chlorination step is crucial as it installs the reactive handles at the C-2 and C-4 positions, paving the way for subsequent regioselective functionalization.

Strategies for Introduction of the Benzyloxy Moiety at the C-6 Position

The presence of the benzyloxy group at the C-6 position is a defining feature of the target molecule. This group can be introduced either at the beginning of the synthetic sequence, on the starting materials, or at a later stage on a pre-formed quinazoline ring.

Pre-functionalization of Anthranilic Acid or Related Precursors

The most common and efficient strategy for the synthesis of this compound involves the use of a pre-functionalized starting material. This approach typically begins with a commercially available or readily synthesized anthranilic acid derivative that already contains the benzyloxy group at the desired position.

A common starting material is 4-hydroxy-2-aminobenzoic acid. The synthesis of the required 4-(benzyloxy)-2-aminobenzoic acid can be achieved through a Williamson ether synthesis, where the phenolic hydroxyl group of the starting material is reacted with benzyl (B1604629) bromide or benzyl chloride in the presence of a suitable base, such as potassium carbonate or sodium hydride. This pre-functionalized anthranilic acid is then carried through the cyclization and chlorination steps as described previously to yield the final product. This approach is generally preferred as it avoids potential side reactions and compatibility issues that might arise from introducing the benzyloxy group at a later stage.

Post-functionalization of Halogenated Dichloroquinazolines at C-6

While less common for the introduction of a benzyloxy group, post-functionalization of a pre-existing quinazoline core is a viable strategy for installing various substituents. In this scenario, one would start with a 6-halo-2,4-dichloroquinazoline, such as 6-bromo- or 6-iodo-2,4-dichloroquinazoline.

The benzyloxy group could then be introduced through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. For instance, a Williamson ether synthesis could be performed by reacting the 6-halo-2,4-dichloroquinazoline with benzyl alcohol in the presence of a strong base. However, the reactivity of the chloro-substituents at the C-2 and C-4 positions could lead to a mixture of products, necessitating careful control of reaction conditions.

Alternatively, a Suzuki-Miyaura coupling reaction could be envisioned, where a 6-halo-2,4-dichloroquinazoline is coupled with a suitable boronic acid derivative of benzyl alcohol. However, this approach is more complex and less direct than the pre-functionalization strategy.

Regioselective Functionalization of this compound

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms at the C-2 and C-4 positions. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C-2 position. This difference in reactivity allows for the sequential and regioselective introduction of various substituents, which is a cornerstone of its use in the synthesis of complex molecules like kinase inhibitors.

The enhanced reactivity of the C-4 chlorine is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom at position 3, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack. This allows for the selective displacement of the C-4 chlorine by a wide range of nucleophiles, such as anilines, amines, and alkoxides, under relatively mild conditions. The C-2 chlorine, being less reactive, typically requires more forcing conditions, such as higher temperatures or the use of a catalyst, for its substitution.

This predictable regioselectivity enables a modular approach to the synthesis of a diverse library of 2,4-disubstituted-6-(benzyloxy)quinazolines. For example, reaction with a substituted aniline (B41778) at a lower temperature will selectively displace the C-4 chlorine, leaving the C-2 chlorine intact for a subsequent, different substitution reaction.

| Position | Relative Reactivity to Nucleophilic Substitution | Rationale |

| C-4 | High | Greater stabilization of the intermediate by the adjacent N-3 atom. |

| C-2 | Low | Less activation compared to the C-4 position. |

This differential reactivity is a key feature that makes this compound a valuable and versatile building block in the synthesis of targeted therapeutics.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The inherent reactivity of the 2,4-dichloroquinazoline system is characterized by a pronounced preference for nucleophilic attack at the C-4 position. This regioselectivity is a well-documented phenomenon and is fundamental to the controlled synthesis of 4-substituted-2-chloro-6-(benzyloxy)quinazolines.

Electronic and Steric Factors Governing C-4 Regioselectivity

The preferential reactivity of the C-4 position in 2,4-dichloroquinazoline derivatives is primarily governed by electronic factors. Theoretical studies, including Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline, have shown that the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C-2 carbon. nih.govmdpi.com This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack.

Furthermore, the transition state for the nucleophilic attack at C-4 has a lower activation energy compared to the attack at C-2. organic-chemistry.org This lower energy barrier for the formation of the Meisenheimer complex at the C-4 position further corroborates the experimentally observed regioselectivity. The presence of the benzyloxy group at the 6-position is not expected to significantly alter this inherent electronic preference, thus maintaining the C-4 position as the primary site for nucleophilic substitution. Steric hindrance at the C-2 position, being flanked by two nitrogen atoms, can also contribute to the preferential attack at the more accessible C-4 position.

Reaction Conditions and Catalysis for C-4 Functionalization

The substitution of the chlorine atom at the C-4 position of this compound can be achieved under relatively mild conditions with a variety of nucleophiles. These reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dioxane, or isopropanol. nih.govderpharmachemica.com The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction. Common bases include organic amines like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as sodium acetate (B1210297) (NaOAc). nih.gov

Reaction temperatures can vary from room temperature to reflux, depending on the nucleophilicity of the attacking species. For instance, reactions with aliphatic amines are often facile at lower temperatures, while less nucleophilic anilines may require heating to achieve complete conversion. nih.gov In some cases, microwave irradiation has been employed to accelerate the reaction and improve yields, particularly with less reactive nucleophiles. nih.gov

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

While the C-4 position is the more reactive site, functionalization at the C-2 position is also achievable, typically after the C-4 position has been substituted. This allows for the synthesis of 2,4-disubstituted 6-(benzyloxy)quinazoline derivatives.

Strategies for Achieving C-2 Selectivity

Achieving direct and selective nucleophilic substitution at the C-2 position in the presence of a chlorine atom at C-4 is challenging due to the inherently lower reactivity of the C-2 position. Therefore, C-2 functionalization is almost exclusively performed on a 4-substituted-2-chloro-6-(benzyloxy)quinazoline intermediate. The introduction of an electron-donating group at the C-4 position, such as an amino group, further deactivates the C-2 position towards nucleophilic attack. Consequently, harsher reaction conditions are generally required for the second substitution to occur.

Sequential Functionalization Approaches (C-4 followed by C-2)

The most common and practical approach for the synthesis of 2,4-disubstituted 6-(benzyloxy)quinazolines is a sequential functionalization strategy. This involves the initial selective reaction of a nucleophile at the C-4 position, followed by the introduction of a second, often different, nucleophile at the C-2 position. This stepwise approach allows for the controlled and predictable synthesis of a wide range of derivatives. The second substitution at C-2 typically requires more forcing conditions, such as higher temperatures and longer reaction times, to overcome the reduced electrophilicity of this position.

Scope of Nucleophiles for SNAr Reactions

A broad range of nucleophiles can be employed in the SNAr reactions with this compound, leading to a diverse library of derivatives. The choice of nucleophile is critical in determining the biological activity of the final compound.

Primary and Secondary Amines: Aliphatic primary and secondary amines are highly reactive nucleophiles that readily displace the chlorine at the C-4 position. nih.gov These reactions often proceed at room temperature or with gentle heating.

Anilines: Substituted and unsubstituted anilines are commonly used nucleophiles for the synthesis of 4-anilinoquinazolines, a class of compounds known for their anticancer properties. derpharmachemica.comnih.gov These reactions may require elevated temperatures or microwave assistance, especially for anilines bearing electron-withdrawing groups. nih.gov

Benzylamines: Benzylamines also serve as effective nucleophiles for the C-4 position, providing another avenue for structural diversification. nih.gov

Alcohols: While less common than nitrogen-based nucleophiles, alcohols can also displace the chlorine atoms on the quinazoline ring, typically under basic conditions to form the corresponding alkoxide nucleophile. This allows for the introduction of ether linkages at the C-4 and C-2 positions.

Below is an interactive data table summarizing the reaction of various nucleophiles with substituted 2,4-dichloroquinazolines, which serves as a model for the reactivity of this compound.

| Quinazoline Substrate | Nucleophile | Position of Substitution | Solvent | Base | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | C-4 | Dioxane | DIPEA | 80 | mdpi.com |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline Derivatives | C-4 | Isopropanol | - | Reflux | derpharmachemica.com |

| 2,4-dichloroquinazolines | Aliphatic/Benzylic Amines | C-4 | THF | Et3N | RT - Reflux | nih.gov |

| 2,4-dichloroquinazolines | Anilines | C-4 | THF/H2O | NaOAc | RT - Reflux | nih.gov |

Advanced Synthetic Methodologies for Quinazoline Derivatives

Modern synthetic organic chemistry has provided a powerful toolkit for the efficient construction and derivatization of complex molecules like quinazolines. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and transition metal-catalyzed reactions have revolutionized the process of drug discovery by enabling rapid and diverse library generation.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netfrontiersin.org The use of microwave irradiation in the synthesis of quinazoline derivatives has been shown to be highly effective. nih.gov This method offers significant advantages, including reduced energy consumption and simplified work-up procedures. nih.gov

The application of microwaves is particularly beneficial in condensation and cyclization reactions that form the quinazoline core. frontiersin.org For instance, microwave-assisted protocols have been successfully developed for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines, a process that is both rapid and efficient. sci-hub.cat These methodologies can be applied to a broad range of substrates, including various substituted amidines and 2-halobenzoic acids, often in environmentally benign solvents like water. sci-hub.cat The key benefits observed with microwave assistance include:

Rate Acceleration: Reactions that take several hours under conventional heating can often be completed in minutes. researchgate.net

Improved Yields: Microwave heating can lead to a significant increase in product yields. researchgate.net

Enhanced Purity: The rapid and uniform heating often minimizes the formation of side products.

For a pre-formed scaffold like this compound, microwave heating can be effectively used to accelerate the derivatization at the C-2 and C-4 positions via nucleophilic aromatic substitution reactions with various amines, alcohols, or thiols.

Solid-Phase Organic Synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. mdpi.com This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away, driving reactions to completion. benthamscience.com

The quinazoline scaffold is well-suited for SPOS, particularly for creating libraries of derivatives. A common strategy involves the use of a dichloroquinazoline intermediate, such as 6,7-dimethoxy-2,4-dichloroquinazoline, which serves as an analogue for this compound. nih.govacs.org In a typical approach, a polymer-bound amine is first reacted with the dichloroquinazoline. nih.govacs.org Due to the higher electrophilicity of the C-4 position, this initial reaction occurs selectively at this site. The second chlorine atom at the C-2 position can then be displaced by a second, different amine in a subsequent step. Finally, the desired 2,4-diaminoquinazoline product is cleaved from the resin. nih.govacs.org

This sequential displacement strategy allows for the creation of a diverse library by varying the amines used in each step. For example, if 10 different polymer-bound amines are reacted with 10 different soluble amines, a library of 100 unique compounds can be generated efficiently. This approach has been successfully used to prepare extensive libraries of 2,4-diaminoquinazolines. nih.gov

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing a powerful method for functionalizing halogenated heterocycles. nih.goveie.gr For 2,4-dichloroquinazoline derivatives, the two chlorine atoms provide distinct handles for sequential, regioselective derivatization.

It is well-established that for 2,4-dichloroquinazolines, cross-coupling reactions occur with high selectivity at the more electrophilic C-4 position. nih.govnih.gov This reactivity is attributed to the electronic effect of the adjacent nitrogen atom. nih.govresearchgate.net This inherent regioselectivity allows for a controlled, stepwise functionalization of the quinazoline core. After the C-4 position has been modified, a second cross-coupling reaction can be performed at the less reactive C-2 position, often under more forcing conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most versatile cross-coupling methods. In the context of 2,4-dichloroquinazolines, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst would selectively yield the C-4 coupled product. rsc.org Subsequent Suzuki-Miyaura coupling with a different boronic acid can then be used to functionalize the C-2 position, leading to diversely substituted quinazolines. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for derivatizing halogenated quinazolines. Selective mono-alkynylation of 2,4-dichloroquinazoline derivatives occurs exclusively at the C-4 position. nih.govresearchgate.netmdpi.com For instance, reacting this compound with a terminal alkyne using a PdCl₂(PPh₃)₂-CuI catalyst system would result in the formation of a 4-alkynyl-6-(benzyloxy)-2-chloroquinazoline. nih.govresearchgate.net The remaining chlorine at the C-2 position is then available for further modification, either through another cross-coupling reaction or nucleophilic substitution.

Derivatization at C-6

The benzyloxy group at the C-6 position is generally not a suitable leaving group for direct transition metal-catalyzed cross-coupling reactions. Therefore, derivatization at this position would typically require a different strategy. One approach would involve cleavage of the benzyl ether to unmask the 6-hydroxy functionality. This hydroxyl group could then be converted into a triflate (trifluoromethanesulfonate, -OTf), which is an excellent leaving group for Suzuki-Miyaura and Sonogashira reactions. This multi-step sequence would allow for the introduction of new carbon-carbon bonds at the C-6 position after the C-2 and C-4 positions have been functionalized.

Spectroscopic and Computational Characterization of 6 Benzyloxy 2,4 Dichloroquinazoline and Its Derivatives

Computational Chemistry Applications in Quinazoline (B50416) Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of the quinazoline scaffold, a common biological target explored in molecular docking studies is the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in various cancers. nih.govnih.govnih.gov

While specific docking studies for 6-(benzyloxy)-2,4-dichloroquinazoline are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related quinazoline derivatives. For instance, research on other 6-substituted quinazoline analogs has shown that the quinazoline core typically forms crucial hydrogen bonds with key amino acid residues in the ATP-binding pocket of EGFR. nih.gov A pivotal interaction often observed is the hydrogen bond between the N1 atom of the quinazoline ring and the backbone of a methionine residue (Met769 in EGFR). nih.gov

For a hypothetical docking study of a this compound derivative, where the chloro groups are substituted with appropriate amino functionalities to enhance binding, the benzyloxy group at the 6-position would be expected to occupy a hydrophobic pocket within the receptor. The precise interactions and binding energy would be influenced by the nature of the substituents at the 2 and 4 positions.

A typical molecular docking workflow involves:

Preparation of the Receptor: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from a protein data bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. nih.gov

Ligand Preparation: The 3D structure of the this compound derivative is generated and its energy is minimized.

Docking Simulation: Using software like AutoDock, the ligand is placed in the active site of the receptor, and various conformations are sampled to find the most favorable binding pose. nih.gov

Analysis of Results: The results are analyzed based on the binding energy scores and the interactions observed (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).

The binding affinity of a ligand is often quantified by its binding energy, with more negative values indicating a stronger interaction. For example, in a study of fluoroquinazolinones, a derivative showed a binding energy of -19.53 Kcal/mol with EGFR, which was more favorable than the reference compound erlotinib (B232) (-15.57 Kcal/mol). nih.gov The interactions for this compound included hydrogen bonds with Met769, Gln767, and Thr766. nih.gov

| Target Protein | Ligand (Example Derivative) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| EGFR Kinase | 6-Fluoro-2-(4-fluorophenyl)-3-(substituted benzylideneamino) quinazolin-4(3H)-one | Met769, Gln767, Thr766 | -19.53 |

| ErbB-2 Kinase | Quinazoline Analog | Cys805, Asp863 | Not Specified |

| PD-L1 | Quinazoline derivative with amino acid | Lys124, Asn63 | Not Specified |

This table presents hypothetical and example data based on studies of similar quinazoline derivatives to illustrate the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A statistically significant QSAR model can then be used to predict the activity of newly designed molecules, thereby guiding the synthesis of more potent derivatives.

For quinazoline derivatives, QSAR studies have been successfully employed to understand the structural requirements for their biological activities, such as their inhibitory effects on various kinases. nih.govbiointerfaceresearch.com A QSAR model is developed using a dataset of compounds with known activities. The process typically involves:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. A reliable model will have high values for statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

A study on quinazoline analogs as tyrosine kinase (ErbB-2) inhibitors developed a statistically significant MLR-QSAR model with a training set R² of 0.956 and a q² of 0.915. nih.gov This model indicated that certain estate contribution descriptors, which relate to the electronic and topological environment of atoms in the molecule, were crucial for predicting the inhibitory activity. nih.gov Specifically, the model suggested that electron-withdrawing groups at the 4-position of the quinazoline ring enhance the activity. nih.gov

In the context of designing new this compound derivatives, a QSAR model could reveal the influence of different substituents on the benzyloxy moiety or replacements at the 2 and 4 positions. For instance, the model might indicate that increasing the hydrophobicity or altering the electronic properties of a particular region of the molecule could lead to enhanced biological activity.

| QSAR Model Type | Statistical Method | Key Descriptors (Examples) | Validation Parameters (Example Values) |

| 2D-QSAR | Multiple Linear Regression (MLR) | Estate Contribution Indices (SaaOE-Index, SsClE-index) | R² = 0.956, q² = 0.915 |

| 3D-QSAR (CoMFA) | Partial Least Squares (PLS) | Steric and Electrostatic Fields | q² = 0.757, R² = 0.925 |

| 3D-QSAR (CoMSIA) | Partial Least Squares (PLS) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | q² = 0.524, R² = 0.855 |

This table provides example data from QSAR studies on broader classes of quinazoline derivatives to illustrate the parameters and outcomes of such modeling.

By integrating the insights from molecular docking and QSAR studies, medicinal chemists can engage in a more informed and efficient design of novel this compound derivatives with improved therapeutic potential.

Role of 6 Benzyloxy 2,4 Dichloroquinazoline As a Synthetic Intermediate in Bioactive Molecule Construction

Precursor to Privileged Medicinal Chemistry Scaffolds

The differential reactivity of the chlorine atoms at the C2 and C4 positions of the quinazoline (B50416) ring is the cornerstone of its utility as a synthetic precursor. The C4 position is significantly more reactive towards nucleophiles than the C2 position. This regioselectivity enables a controlled, stepwise synthesis of various substituted quinazoline derivatives.

The synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors is a well-established and fundamental transformation in medicinal chemistry. derpharmachemica.com The reaction proceeds via a regioselective nucleophilic aromatic substitution (SNAr), where an amine preferentially displaces the chlorine atom at the C4 position. This enhanced reactivity at C4 is attributed to greater stabilization of the Meisenheimer intermediate formed during the nucleophilic attack at this position.

The general reaction involves treating 6-(benzyloxy)-2,4-dichloroquinazoline with a primary or secondary amine in a suitable solvent, often with a base to neutralize the HCl generated. This process yields the corresponding 4-amino-2-chloro-6-(benzyloxy)quinazoline derivative. The remaining chlorine atom at the C2 position can then be retained or replaced in a subsequent step.

Table 1: Synthesis of 4-Amino-2-chloroquinazoline Derivatives

| Starting Material | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline (B41778) Derivatives | 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline | Isopropanol, Reflux, 6h derpharmachemica.com |

| 2,4-dichloroquinazoline | 2-Aminoethanol | 2-[(2-chloroquinazolin-4-yl)amino] Ethanol | Dichloromethane, Reflux, 30 min semanticscholar.org |

| 2,4-dichloroquinazoline | n-Butylamine | N-Butyl-2-chloroquinazolin-4-amine | Dichloromethane, Reflux, 6h semanticscholar.org |

This table presents examples of the synthesis of 4-amino-2-chloroquinazolines from variously substituted 2,4-dichloroquinazolines, illustrating the general applicability of the regioselective substitution at the C4 position.

Building upon the regioselective synthesis of 4-amino-2-chloroquinazolines, the preparation of 2,4-diaminoquinazoline systems is readily achieved through a second nucleophilic substitution at the C2 position. semanticscholar.org After the initial selective reaction at C4, the resulting intermediate, a 4-amino-2-chloro-6-(benzyloxy)quinazoline, can be subjected to a second amination reaction.

This second step typically requires more forcing conditions (e.g., higher temperatures) due to the reduced reactivity of the C2 position. A different amine can be introduced at the C2 position, allowing for the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines. This stepwise approach provides a high degree of control over the final structure, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net Several 2,4-diaminoquinazoline derivatives have been investigated as potential antitumor agents. semanticscholar.orgresearchgate.net

General Synthetic Scheme for 2,4-Diaminoquinazolines:

Step 1 (C4 Substitution): this compound reacts with Amine 1 (R¹-NH₂) under mild conditions to yield 4-(R¹-amino)-2-chloro-6-(benzyloxy)quinazoline.

Step 2 (C2 Substitution): The intermediate from Step 1 reacts with Amine 2 (R²-NH₂) under more vigorous conditions to yield the final N²,N⁴-disubstituted-6-(benzyloxy)quinazoline-2,4-diamine.

Molecular Hybridization Strategies Utilizing the Quinazoline Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single molecule. nih.gov The resulting hybrid compound may exhibit an improved activity profile, novel mechanisms of action, or better pharmacokinetic properties compared to the individual parent molecules. The this compound scaffold is an excellent platform for such strategies, allowing for the attachment of other heterocyclic systems at its C2 and C4 positions.

The reactive chlorine atoms of this compound allow for its conjugation with a variety of nitrogen-, sulfur-, or oxygen-containing nucleophiles present in other heterocyclic rings. This strategy has been used to create novel molecular hybrids with potential therapeutic applications.

Pyrazole: Pyrazole-containing compounds are known for a wide range of biological activities. Thiol-substituted pyrazoles can be reacted with dichloroquinazolines to form thioether linkages, creating pyrazole-quinazoline hybrids. mdpi.com

Triazole: Triazoles are another important class of heterocycles in medicinal chemistry. The synthesis of new hybrids linked to 1,2,3- and 1,2,4-triazole (B32235) units is a common strategy. nih.gov For example, a thiol-containing triazole can be used to displace a chlorine atom on the quinazoline core, forming a stable conjugate.

Benzothiazole (B30560): Benzothiazole derivatives are also of significant interest. 2-Aminothiophenol is a common starting material for benzothiazole synthesis, and the resulting scaffold can be further functionalized and linked to a quinazoline core. nih.gov

Table 2: Examples of Heterocyclic Conjugates

| Quinazoline Precursor | Heterocyclic Moiety | Linkage Type | Potential Application |

|---|---|---|---|

| Dichloroquinazoline | Pyrazole | Thioether | Antibacterial mdpi.com |

| Dichloroquinazoline | Triazole | Amine / Thioether | Anticonvulsant nih.gov |

| Dichloroquinazoline | Benzothiazole | Amine / Thioether | Anti-Parkinson's nih.gov |

This table provides examples of molecular hybridization strategies involving the conjugation of various heterocycles to a core scaffold, a concept directly applicable to this compound.

Beyond simple conjugation, this compound can be used to construct fused heterocyclic systems where the quinazoline ring is annulated with another ring. A prominent example is the synthesis of triazoloquinazolines. scispace.comresearchgate.net

The synthesis typically begins with the reaction of the 2,4-dichloroquinazoline derivative with hydrazine (B178648) hydrate (B1144303). scispace.comresearchgate.net This reaction first forms a 4-hydrazino-2-chloro-6-(benzyloxy)quinazoline intermediate. This intermediate can then undergo intramolecular cyclization or react with a one-carbon synthon (like triethyl orthoformate or carbon disulfide) to form the fused triazole ring, resulting in a triazolo[4,3-c]quinazoline system. scispace.comresearchgate.net These fused systems have a rigid structure that can be beneficial for binding to biological targets.

Synthetic Pathway to Triazoloquinazolines:

Step 1: Reaction of 2,4-dichloroquinazoline with hydrazine hydrate to yield 4-hydrazino-2-chloroquinazoline. scispace.comresearchgate.net

Step 2: Cyclization of the hydrazino intermediate, often using a reagent like triethyl orthoformate, to form the fused scielo.brsemanticscholar.orgnih.govtriazolo[4,3-c]quinazoline ring system. scispace.com

In Vitro Biological Activity and Mechanistic Insights of Quinazoline Derivatives

Broad Spectrum of In Vitro Pharmacological Activities

Quinazoline (B50416) derivatives have been extensively investigated for their in vitro pharmacological effects, demonstrating a broad spectrum of activity against cancer cells, microbial pathogens, and in models of neuroinflammation.

The quinazoline core is a key pharmacophore in the design of anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a panel of human cancer cell lines. The substitution pattern on the quinazoline ring plays a crucial role in determining the potency and selectivity of these compounds.

For instance, a series of 2,4,6-trisubstituted quinazoline derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), PC-3 (prostate cancer), and HT-29 (colon adenocarcinoma). The mechanism of action for many of these compounds is linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK).

| Cell Line | Derivative Type | Key Findings |

| MCF-7 | 2,4,6-Trisubstituted Quinazolines | Significant growth inhibition |

| A549 | 2,4,6-Trisubstituted Quinazolines | Potent cytotoxic effects |

| PC-3 | 2,4,6-Trisubstituted Quinazolines | Inhibition of cell proliferation |

| HT-29 | 2,4,6-Trisubstituted Quinazolines | Induction of apoptosis |

Beyond their anticancer properties, quinazoline derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and other pathogens.

Antibacterial and Antifungal Activity: Certain quinazoline derivatives have shown potent in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, some novel quinazoline derivatives have been reported to exhibit significant inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.

Antileishmanial and Anti-tubercular Activity: The quinazoline scaffold has also been explored for its potential in treating parasitic and mycobacterial infections. Some derivatives have demonstrated promising in vitro activity against Leishmania donovani and Mycobacterium tuberculosis. For instance, certain 2,4-disubstituted quinazolines have been identified as potent inhibitors of Mycobacterium tuberculosis H37Rv.

Recent studies have highlighted the potential of quinazoline derivatives in the context of neurodegenerative diseases and inflammation. These compounds have been shown to possess neuroprotective and anti-inflammatory properties in various in vitro models.

The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For example, certain quinazoline derivatives have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated microglial cells.

Mechanistic Studies of Biological Action (In Vitro)

Understanding the molecular mechanisms underlying the biological activities of quinazoline derivatives is crucial for the development of more potent and selective therapeutic agents. In vitro mechanistic studies have shed light on their interactions with various enzymes and receptors.

The diverse pharmacological effects of quinazoline derivatives can be attributed to their ability to inhibit a wide range of enzymes.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Many quinazoline-based anticancer drugs, such as gefitinib (B1684475) and erlotinib (B232), are potent inhibitors of EGFR-TK. The quinazoline scaffold mimics the adenine (B156593) moiety of ATP, allowing it to bind to the ATP-binding site of the enzyme and block its catalytic activity.

Cyclin-Dependent Kinase 4 (CDK4): Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers. Certain quinazoline derivatives have been developed as inhibitors of CDK4, a key regulator of the cell cycle, thereby arresting cancer cell proliferation.

Topoisomerase II: This enzyme is essential for DNA replication and is a well-established target for anticancer drugs. Some quinazoline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Acetylcholinesterase: In the context of neurodegenerative diseases like Alzheimer's, inhibition of acetylcholinesterase is a key therapeutic strategy. Some quinazoline derivatives have demonstrated potent in vitro inhibitory activity against this enzyme.

Histidine Kinases and DprE1: In the realm of antimicrobial drug discovery, quinazoline derivatives have been identified as inhibitors of bacterial enzymes such as histidine kinases, which are involved in two-component signal transduction systems, and DprE1, an essential enzyme in the decaprenylphosphoryl-β-D-arabinose pathway of Mycobacterium tuberculosis.

| Enzyme Target | Therapeutic Area |

| EGFR-TK | Cancer |

| CDK4 | Cancer |

| Topoisomerase II | Cancer |

| Acetylcholinesterase | Neurodegenerative Diseases |

| Histidine Kinases | Antibacterial |

| DprE1 | Anti-tubercular |

In addition to enzyme inhibition, some quinazoline derivatives exert their pharmacological effects through modulation of specific receptors.

Histamine (B1213489) H1R and H4R Inverse Agonism/Antagonism: Certain quinazoline derivatives have been identified as potent inverse agonists or antagonists of histamine H1 and H4 receptors. This activity underlies their potential use in the treatment of allergic and inflammatory conditions. The interaction with these receptors can modulate downstream signaling pathways involved in the inflammatory response.

DNA Intercalation Mechanisms

The planar aromatic structure of the quinazoline nucleus is a key feature that allows certain derivatives to function as DNA intercalating agents. This mechanism involves the insertion of the flat polycyclic system between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA's topology, such as unwinding of the helix, increasing its length, and disrupting the normal processes of replication and transcription, ultimately triggering apoptotic cell death in cancer cells.

Several studies on quinazoline analogues have highlighted the essential pharmacophoric features for DNA intercalation. These typically include the planar aromatic system, which for the compound in focus is the quinazoline ring itself, and often a side chain that can interact with the grooves of the DNA, further stabilizing the complex. For instance, research on 1,2,4-triazolo[4,3-c]quinazoline derivatives has shown their potential as DNA intercalators and topoisomerase II inhibitors. While direct studies on 6-(benzyloxy)-2,4-dichloroquinazoline are limited, the core quinazoline scaffold suggests a potential for this mode of action. The electron-rich benzyloxy group at the C-6 position could further influence the electronic properties of the aromatic system, potentially enhancing its stacking interactions with DNA base pairs.

Tubulin Polymerization Interference

Quinazoline derivatives have emerged as a significant class of compounds that interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. These compounds can disrupt the equilibrium between soluble tubulin dimers and microtubule polymers, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. The interference can occur through two primary mechanisms: inhibition of tubulin polymerization or promotion of tubulin polymerization (stabilization).

A number of 2,4-disubstituted quinazoline derivatives have been reported to act as inhibitors of tubulin polymerization, often by competing with colchicine (B1669291) for its binding site on β-tubulin. The substitution pattern at the C-2 and C-4 positions of the quinazoline ring plays a crucial role in this activity. For this compound, the presence of chloro groups at both the C-2 and C-4 positions is significant. These electron-withdrawing groups can influence the binding affinity of the molecule to the tubulin protein. While some quinazoline derivatives are known to inhibit tubulin polymerization, others have been found to act as inducers of tubulin polymerization, interacting with the taxol binding site. nih.gov The specific mechanism of this compound would require direct experimental validation, but its structural similarity to other 2,4-disubstituted quinazolines suggests it may also modulate tubulin dynamics.

Structure-Activity Relationship (SAR) Investigations

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. Structure-activity relationship (SAR) studies are therefore crucial in understanding how modifications to the scaffold influence their in vitro efficacy and selectivity.

Impact of Substituent Position and Electronic Nature on In Vitro Efficacy

The substitution pattern on the quinazoline ring significantly dictates the anticancer activity. Research has shown that the nature of the substituent at the C-2 and C-4 positions can drastically alter the biological mechanism and potency. For instance, in a series of 2,4-disubstituted quinazolines, compounds with different groups at these positions exhibited varying levels of cytotoxicity against human tumor cell lines. nih.gov

Below is a table summarizing the in vitro cytotoxic activity of some 2,4-disubstituted quinazoline derivatives against various cancer cell lines, illustrating the impact of substitutions at these positions.

| Compound | R2 Substituent | R4 Substituent | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|

| Derivative A | -Cl | -NH-Aryl | MCF-7 | 8.5 |

| Derivative B | -OCH3 | -NH-Aryl | HeLa | 12.2 |

| Derivative C | -Cl | -O-Aryl | A549 | 5.7 |

This table presents hypothetical data based on general findings for illustrative purposes, as specific data for this compound was not available in the search results.

Role of the Benzyloxy Moiety at C-6 in Modulating Biological Activity and Selectivity

The C-6 position of the quinazoline ring is a key site for modification to modulate biological activity and selectivity. The introduction of a benzyloxy group at this position introduces a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The benzyloxy group can engage in hydrophobic interactions with the target protein, potentially enhancing binding affinity and selectivity.

The table below illustrates the effect of different substituents at the C-6 position on the in vitro activity of quinazoline derivatives against a cancer cell line.

| Compound | C-6 Substituent | Cancer Cell Line | IC50 (nM) |

|---|---|---|---|

| Derivative X | -H | N87 | 500 |

| Derivative Y | -OCH3 | N87 | 150 |

| Derivative Z | -O-CH2-Ph | N87 | 50 |

This table presents hypothetical data based on general findings for illustrative purposes, as specific data for this compound was not available in the search results.

Future Research Directions and Perspectives

Development of Advanced and Sustainable Synthetic Methodologies for Quinazoline (B50416) Derivatives

The future of quinazoline synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Researchers are moving away from traditional, often harsh, synthetic conditions towards greener and more sustainable alternatives.

Key areas of development include:

Novel Catalytic Systems: There is a strong focus on creating highly efficient and recyclable catalysts. This includes the use of earth-abundant metals like manganese, which offers an atom-economical route to quinazoline derivatives through acceptorless dehydrogenative coupling reactions that produce only hydrogen and water as byproducts. acs.org Other approaches involve magnetic nano-catalysts, such as magnetic modified graphene oxide supported with copper, which facilitate easy separation and can be reused multiple times without significant loss of efficiency. nih.gov

Green Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields. nih.govresearchgate.net The use of eco-friendly solvents, such as water or ionic liquids, or even solvent-free conditions, is becoming more prevalent. nih.govresearchgate.net Multi-component reactions (MCRs) are also gaining traction as they offer a sustainable approach by combining several starting materials in a single, atom-efficient step. acs.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field, providing new alternatives to transition-metal catalysis. frontiersin.org Acid catalysts like p-toluenesulfonic acid (p-TSA) and base catalysts like 4-dimethylaminopyridine (B28879) (DMAP) have been successfully employed in the synthesis of various quinazolinone derivatives under mild and eco-friendly conditions. frontiersin.org

Table 1: Examples of Advanced and Sustainable Synthetic Methodologies

| Methodology | Catalyst / Promoter | Key Advantages |

|---|---|---|

| Acceptorless Dehydrogenative Coupling | Manganese(I) complex | Atom-economical, uses earth-abundant metal, benign byproducts (H₂ and H₂O) acs.org |

| Three-Component One-Pot Synthesis | Magnetic Graphene Oxide-Cu Nanocatalyst | High efficiency, short reaction time, solvent-free, catalyst is easily separable and recyclable nih.gov |

| Microwave-Assisted Synthesis | Various | Rapid, high yields, one-pot procedures nih.govresearchgate.net |

| Organocatalysis | p-Toluenesulfonic acid (p-TSA) | Grinding-assisted, eco-friendly frontiersin.org |

| Aqueous Media Synthesis | Triethanolamine (TEOA) | Domino multi-component strategy in an eco-friendly solvent frontiersin.org |

Rational Design of New Quinazoline Analogues through Integrated Computational and Synthetic Approaches

The integration of computational chemistry with synthetic organic chemistry is revolutionizing drug discovery by enabling the rational design of new quinazoline analogues with targeted biological activities. researchgate.net This synergistic approach accelerates the identification of promising lead compounds while reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Key integrated approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of quinazoline derivatives and their biological activity. nih.govfrontiersin.org By developing 2D and 3D-QSAR models, researchers can predict the activity of novel, unsynthesized compounds and identify key structural features, such as specific functional groups or electronic properties, that are crucial for potency. nih.govfrontiersin.orgmdpi.com

Molecular Docking: This technique simulates the interaction between a quinazoline derivative (ligand) and its biological target (receptor), such as an enzyme or protein. nih.govmdpi.com Docking studies provide insights into the binding mode, affinity, and key interactions (e.g., hydrogen bonds) at the active site, guiding the design of molecules with improved binding and selectivity. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential 3D arrangement of features necessary for biological activity. These models can be used to screen large virtual libraries of compounds to identify new quinazoline scaffolds that are likely to be active, prioritizing them for synthesis and biological evaluation. researchgate.net

Table 2: Computational Tools in Quinazoline Drug Design

| Computational Technique | Application | Outcome |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicts inhibitory activity and identifies key structural requirements for potency. frontiersin.orgmdpi.com | Generation of 3D contour maps to guide structural modifications for enhanced activity. frontiersin.orgmdpi.com |

| Molecular Docking | Explores the binding mode and interactions between quinazoline derivatives and their molecular targets. nih.gov | Identification of key amino acid interactions and prediction of binding affinity to guide rational design. nih.govresearchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D features required for biological activity. researchgate.net | Used for virtual screening of compound libraries to discover novel active scaffolds. researchgate.net |

| In Silico ADME Prediction | Predicts the absorption, distribution, metabolism, and excretion properties of designed compounds. researchgate.net | Helps in the early identification of candidates with favorable drug-like properties. researchgate.net |

Comprehensive Elucidation of Novel Molecular Targets and In Vitro Mechanisms for Quinazoline Derivatives

While quinazoline derivatives are well-known inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), future research is focused on identifying and validating novel molecular targets to expand their therapeutic applications. mdpi.comsemanticscholar.org A deeper understanding of their in vitro mechanisms of action is crucial for developing more effective and selective drugs.

Future research in this area will concentrate on:

Identifying Novel Targets: Efforts are underway to discover new proteins and signaling pathways that can be modulated by quinazoline derivatives. For instance, recent studies have identified quinazolines as potent small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov Other identified targets include cyclin-dependent kinases (CDKs), tubulin, and various carbonic anhydrase (CA) isoforms, highlighting the scaffold's versatility. mdpi.comnih.gov

Mechanism of Action Studies: Elucidating how these compounds exert their effects at a cellular level is a key objective. In vitro assays are used to study effects on cell proliferation, cell cycle arrest, and the induction of apoptosis. nih.govmdpi.com For example, specific derivatives have been shown to arrest the cell cycle at the G2/M phase and induce programmed cell death in cancer cells. mdpi.com

Broadening Therapeutic Scope: The identification of new targets opens up possibilities for treating a wider range of diseases. Quinazoline derivatives are being investigated for their potential as anticonvulsants, anti-inflammatory agents, and antimicrobials against various pathogens, including Mycobacterium tuberculosis. wisdomlib.orgsci-hub.se

Table 3: Selected Molecular Targets and Biological Activities of Quinazoline Derivatives

| Molecular Target | Therapeutic Area | Biological Activity |

|---|---|---|

| EGFR / HER2 | Oncology | Potent inhibition of receptor tyrosine kinases in cancer cell lines. mdpi.comsemanticscholar.org |

| PD-1/PD-L1 Interaction | Immuno-oncology | Inhibition of the immune checkpoint pathway, restoring T-cell function. nih.gov |

| Tubulin Polymerization | Oncology | Inhibition of microtubule formation, leading to antitumor effects. nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Oncology | Inhibition of cell cycle progression. mdpi.comnih.gov |

| Alpha-glucosidase | Diabetes | Inhibition of carbohydrate metabolism. wisdomlib.org |

| Efflux Pumps (e.g., AcrAB-TolC) | Infectious Disease | Inhibition of bacterial multidrug resistance mechanisms. mdpi.com |

Exploration of Novel Derivatization and Scaffold Hybridization Strategies for Enhanced Bioactivity Profiles

To improve the potency, selectivity, and pharmacokinetic properties of quinazoline-based compounds, researchers are actively exploring innovative derivatization and scaffold hybridization strategies. These approaches involve either modifying the core quinazoline structure or combining it with other known pharmacophores. rsc.org

Promising strategies include:

Molecular Hybridization: This technique involves covalently linking the quinazoline scaffold to another bioactive moiety to create a new hybrid molecule with potentially dual or synergistic activity. researchgate.netrsc.org For example, hybrids of quinazoline with other heterocyclic rings such as triazole, pyrazole, oxadiazole, or natural products like artemisinin (B1665778) have been synthesized. mdpi.comrsc.orgnih.gov These hybrids have demonstrated enhanced anticancer, antimicrobial, and antiviral activities. mdpi.comrsc.org

Structure-Activity Relationship (SAR) Guided Derivatization: Systematic modification of the quinazoline ring at various positions (e.g., 2, 4, 6, and 7) is a cornerstone of medicinal chemistry. frontiersin.org SAR studies have shown that introducing different substituents, such as aryloxy groups at the 6-position or various amines at the 4-position, can significantly impact biological activity and target selectivity. semanticscholar.orgnih.gov The incorporation of electron-withdrawing or -donating groups can also modulate the electronic properties and, consequently, the bioactivity of the molecule. nih.gov

This strategic exploration of chemical space through derivatization and hybridization is a powerful method for developing lead compounds with multifaceted biological activities and improved therapeutic profiles. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.